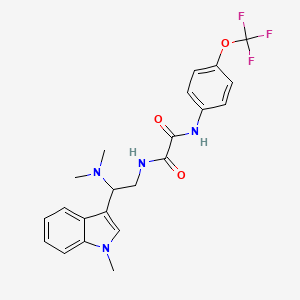

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

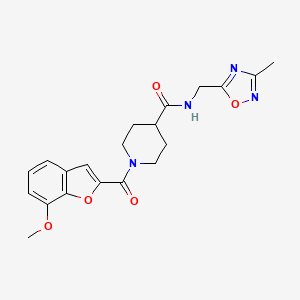

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C20H22N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3 (H,21,23) . The canonical SMILES structure is CC©C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 328.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 328.215078140 g/mol . The topological polar surface area is 49.4 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Biophysical Applications

Research has demonstrated the synthesis and biophysical utility of fluorescently labeled oligodeoxyribonucleotides, employing compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These compounds exhibit high fluorescence and have been used to study thermal denaturation of oligodeoxyribonucleotides, showing higher Tm values when labeled, indicating their potential in enhancing the biophysical properties of oligonucleotides (Singh et al., 2007).

Fluorescence Studies for Biological Applications

Further research into novel fluorophores has led to the synthesis of compounds for the labeling of nucleosides, which were eventually converted into their phosphoramidites for labeling oligodeoxyribonucleotides. These fluorophores exhibited good fluorescence signals and higher hybridization affinity, suggesting their utility in biological labeling and imaging applications (Singh & Singh, 2007).

Advanced Synthetic Techniques

The development of regio- and stereoselective synthesis techniques for isoindolin-1-ones and related structures through electrophilic cyclization has been reported. This methodology allows for the efficient preparation of a variety of substituted compounds under mild conditions, indicating its potential for the synthesis of biologically relevant molecules (Yao & Larock, 2005).

Catalytic Methods for Polycyclic Amides

Research into rhodium-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has yielded methods for the synthesis of isoquinolones and polycyclic amides. These methodologies highlight the role of catalytic systems in facilitating the construction of complex molecular frameworks, underscoring the versatility of compounds similar to this compound in synthetic organic chemistry (Song et al., 2010).

Direct Carbonylation Techniques

The direct carbonylation of aminoquinoline benzamides into imides showcases an innovative approach to carbonylation, highlighting the efficiency of such methods in the functionalization and derivatization of complex molecules. This research emphasizes the potential for carbon monoxide as a reagent in the synthesis of new compounds (Grigorjeva & Daugulis, 2014).

Direcciones Futuras

The future directions for the study of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the pharmacological relevance of tetrahydroquinolines, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .

Propiedades

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXWJLCYUJLCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)

![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)

![2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2616212.png)

![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)